molecular formula C13H11N B15071140 1-Methylnaphthalene-5-acetonitrile

1-Methylnaphthalene-5-acetonitrile

Cat. No.: B15071140
M. Wt: 181.23 g/mol
InChI Key: HSCLGBZOLYSBLX-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-5-acetonitrile is an organic compound with the molecular formula C13H11N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-5-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as methanol or acetonitrile itself .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylnaphthalene-5-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-5-acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphthalene-5-acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-methylnaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-4-2-7-13-11(8-9-14)5-3-6-12(10)13/h2-7H,8H2,1H3

InChI Key

HSCLGBZOLYSBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)CC#N

Origin of Product

United States

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